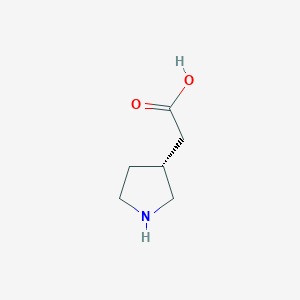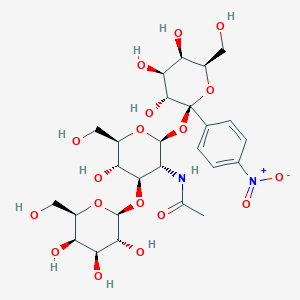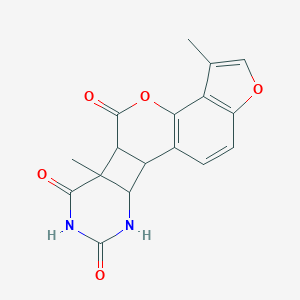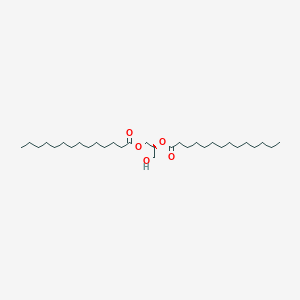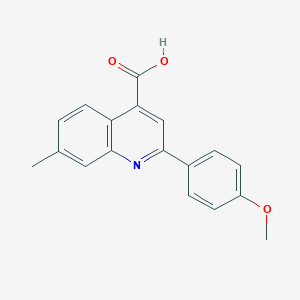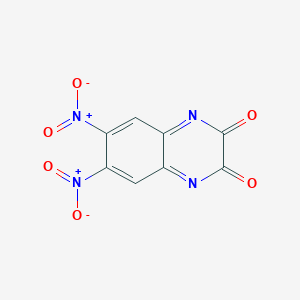
6,7-Dinitro-2,3-quinoxalinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dinitro-2,3-quinoxalinedione (DNQX) is a potent antagonist of glutamate receptors, specifically the AMPA subtype. It is widely used in scientific research to study the biochemical and physiological effects of glutamate signaling and to investigate the role of AMPA receptors in various neurological and psychiatric disorders.
Mecanismo De Acción
6,7-Dinitro-2,3-quinoxalinedione acts as a competitive antagonist of AMPA receptors, blocking the binding of glutamate to these receptors and preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of glutamate signaling can have various effects on neuronal activity and has been implicated in a range of neurological and psychiatric disorders.
Efectos Bioquímicos Y Fisiológicos
Blocking AMPA receptors with 6,7-Dinitro-2,3-quinoxalinedione can have various biochemical and physiological effects, including changes in synaptic plasticity, neuronal excitability, and neurotransmitter release. It has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,7-Dinitro-2,3-quinoxalinedione in lab experiments is its high potency and specificity for AMPA receptors, making it a useful tool for investigating the role of glutamate signaling in various neurological and psychiatric disorders. However, its use is limited by its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
Future research using 6,7-Dinitro-2,3-quinoxalinedione could focus on investigating the role of AMPA receptors in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It could also be used to study the mechanisms of action of drugs that modulate glutamate signaling, such as ketamine and other novel therapeutics. Additionally, further research could explore the potential therapeutic applications of 6,7-Dinitro-2,3-quinoxalinedione itself, such as in the treatment of epilepsy or other neurological disorders.
Métodos De Síntesis
6,7-Dinitro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of quinoxaline with nitric acid and sulfuric acid. The resulting compound is then treated with nitric acid and acetic anhydride to yield 6,7-Dinitro-2,3-quinoxalinedione.
Aplicaciones Científicas De Investigación
6,7-Dinitro-2,3-quinoxalinedione is commonly used in scientific research to block AMPA receptors and investigate the role of glutamate signaling in various neurological and psychiatric disorders. It has been used to study the mechanisms of action of drugs such as ketamine, which has been shown to rapidly alleviate symptoms of depression and other mood disorders by modulating glutamate signaling.
Propiedades
Número CAS |
114828-89-6 |
|---|---|
Nombre del producto |
6,7-Dinitro-2,3-quinoxalinedione |
Fórmula molecular |
C8H2N4O6 |
Peso molecular |
250.12 g/mol |
Nombre IUPAC |
6,7-dinitroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2N4O6/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7/h1-2H |
Clave InChI |
YEUPBRRGMWBCEB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C(=CC2=NC(=O)C(=O)N=C21)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
6,7-Dinitro-2,3-quinoxalinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



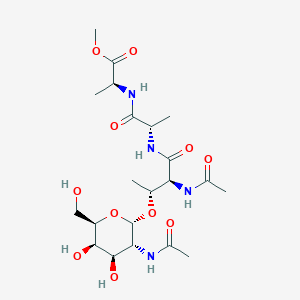
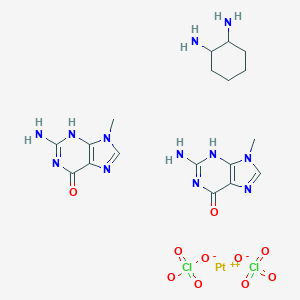
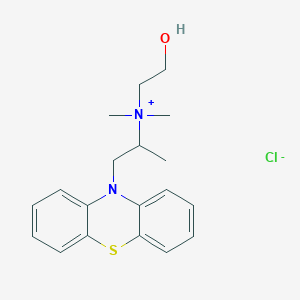


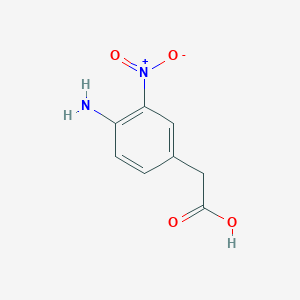
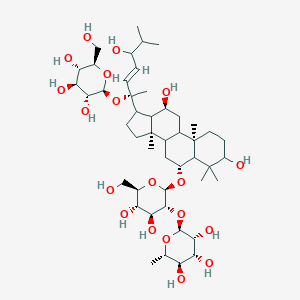
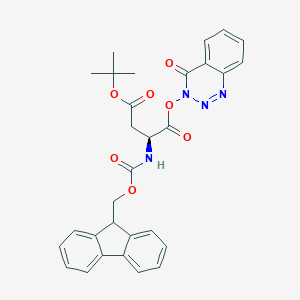
![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)
